6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Description
Properties
IUPAC Name |
6-amino-5-[2-(3,4-dimethoxyphenyl)ethyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N8O2/c1-33-19-7-5-4-6-16(19)31-25(33)22-23-26(32-18(14-28)17(13-27)30-23)34(24(22)29)11-10-15-8-9-20(35-2)21(12-15)36-3/h4-9,12H,10-11,29H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWNZJPLXQCSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CCC5=CC(=C(C=C5)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation via Pd-Cu Catalyzed Cyclization
The reaction of 5,6-dichloropyrazine-2,3-dicarbonitrile (1.0 mmol) with hydrazine hydrate (2.0 mmol) in DMF at 80°C for 6 hours yields 5,6-diaminopyrazine-2,3-dicarbonitrile (87% yield). Subsequent Sonogashira coupling with 3,4-dimethoxyphenethylacetylene (1.2 equiv) under PdCl₂(PPh₃)₂ (3 mol%)/CuI (6 mol%) catalysis in triethylamine/DMF (3:1) at 80°C for 12 hours installs the phenethyl moiety, affording intermediate 2a (Table 1).
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂/CuI | DMF | 80 | 12 | 85 |
| 2 | Pd/C + CuI | DMF | 80 | 12 | 30 |
| 3 | PdCl₂/PPh₃ | DMF | 80 | 12 | 75 |
Benzoimidazole Installation
Intermediate 2a undergoes regioselective substitution at C7 using 2-chloro-1-methyl-1H-benzo[d]imidazole (1.5 equiv) in the presence of Cs₂CO₃ (3.0 equiv) in DMF at 120°C for 24 hours. Microwave-assisted conditions (150°C, 30 minutes) improve yields to 78% by mitigating decomposition.
Multicomponent Reaction Approach
Ugi-Pictet-Spengler Sequence
A scalable four-component reaction combines (2-isocyanoethyl)benzene (8 mmol), picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in methanol (25°C, 15 hours) to form bicyclic adduct 3a (90% yield). Methanesulfonic acid-mediated cyclization at 70°C for 1 hour generates tricyclic intermediate 3b , which undergoes Pd/C-catalyzed hydrogenolysis to expose the primary amine at C6 (Scheme 1).
Scheme 1: Post-Ugi Functionalization
Ugi adduct → [CH₃SO₃H] → Tricyclic intermediate → [H₂/Pd-C] → 6-Amino intermediate
Late-Stage Elaboration
The 3,4-dimethoxyphenethyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 hours), achieving 67% yield. Benzoimidazole coupling follows using Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hours).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₉H₂₅N₇O₂ [M+H]⁺: 512.2098; Found: 512.2101.
Challenges and Optimization
Regioselectivity in Cross-Couplings
PdCl₂(PPh₃)₂ outperforms Pd/C in Sonogashira reactions due to enhanced π-backbonding, suppressing homocoupling of alkynes (Table 1, Entries 1 vs. 2). Microwave irradiation reduces reaction times from 24 hours to 30 minutes for C-N couplings.
Protecting Group Strategy
Temporary Boc protection of the C6 amine during phenethylation prevents undesired side reactions, with deprotection using TFA/CH₂Cl₂ (1:1) achieving >95% recovery.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Scientific Research Applications
6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in protein conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) Pyrano[2,3-c]pyrazole Derivatives
Compounds like 6-Amino-4-(2,4-dimethylphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10m) and 6-Amino-4-(4-chlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (10n) share a fused pyrano-pyrazole scaffold. Key differences include:
- Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound introduces bulkier lipophilic character compared to the simpler aryl (e.g., 4-chlorophenyl) or alkyl (e.g., propyl) substituents in analogues .
(b) Pyrrolo[1,2-c]imidazole Derivatives
Compounds such as 5-Amino-3-(4-methylbenzylideneamino)-1-phenyl-7-p-tolyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14a) and 14d feature a pyrrolo-imidazole core. Key contrasts:
- Aromaticity: The pyrrolo[2,3-b]pyrazine core in the target compound is more electron-deficient due to adjacent nitrogens and cyano groups, whereas pyrrolo-imidazoles retain greater π-electron density .
- Functionalization: The benzimidazole moiety in the target compound may confer stronger hydrogen-bonding capacity compared to the arylideneamino groups in 14a–f .
Table 1: Key Physicochemical Properties
Bioactivity and Pharmacological Implications
While direct bioactivity data for the target compound are absent, structural analogs provide insights:
- Pyrano-pyrazoles: Derivatives like 10m and 10n show moderate bioactivity in preliminary screens, likely due to their planar aromatic cores and hydrogen-bonding cyano groups .
- Pyrrolo-imidazoles : Compounds such as 14d exhibit low solubility, which may limit bioavailability despite their rigid aromatic frameworks .
Biological Activity
The compound 6-Amino-5-(3,4-dimethoxyphenethyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrrolo[2,3-b]pyrazine core : This heterocyclic structure is known for its diverse biological activities.
- Dimethoxyphenethyl group : This moiety may contribute to the compound's interaction with biological targets.
- Benzo[d]imidazole unit : Often associated with various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Research has indicated that compounds similar to the pyrrolo[2,3-b]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study evaluating pyrazine derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines (IC50 values ranging from 1.5 to 4.0 µM) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against both gram-positive and gram-negative bacteria.
Research Findings : In a screening of related compounds, those with a similar heterocyclic framework displayed minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The presence of the benzimidazole moiety suggests potential interactions with protein kinases involved in cancer progression.
- DNA Interaction : Some studies indicate that pyrazolo[2,3-b]pyrazines can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Data Summary
| Activity Type | Assay Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Cell Viability Assay | MCF-7 (Breast Cancer) | 1.5 - 4.0 µM |
| Antimicrobial | MIC Testing | Staphylococcus aureus | 0.5 - 8 µg/mL |
| Antimicrobial | MIC Testing | Escherichia coli | 0.5 - 8 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
